Isopropyl-d7-amine

Descripción general

Descripción

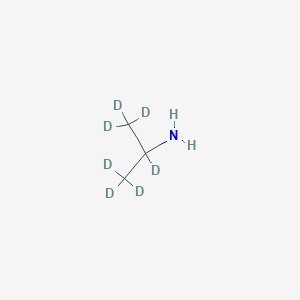

Isopropyl-d7-amine (CAS: 106658-09-7) is a deuterated derivative of isopropylamine (2-aminopropane, CAS: 75-31-0). Its molecular formula is C₃D₇H₂N, with a molecular weight of 66.15 g/mol . The compound features seven deuterium atoms replacing hydrogen at the methyl groups and the central carbon, as shown in its SMILES: [2H]C([2H])([2H])C([2H])(N)C([2H])([2H])[2H] .

Métodos De Preparación

Synthetic Pathways for Isopropyl-d7-amine

Deuteration of Isopropylamine Precursors

The synthesis of this compound typically begins with the deuteration of isopropylamine’s precursor molecules. Propylene oxide and ammonia are central to this process, as outlined in the patent CN104761457A, which describes a multi-step reaction involving ammonolysis and fractional distillation . For deuterated derivatives, ammonia is replaced with deuterated ammonia (ND3), and propylene oxide is substituted with deuterated analogs (e.g., D3C-CH2-O-CH2-CD3). The reaction proceeds under controlled conditions:

-

Amination : Deuterated ammonia reacts with deuterated propylene oxide at 30–40°C and 0.2–0.4 MPa .

-

Distillation : Subsequent fractional distillation isolates monoisopropanol-d7-amine, which undergoes further ammonolysis to yield this compound .

This method achieves isotopic purity >98% but requires meticulous control over reaction parameters to prevent isotopic scrambling.

Catalytic Deuteration Techniques

Heterogeneous catalysis offers a scalable alternative. Palladium or ruthenium catalysts, supported on alumina, facilitate the exchange of hydrogen atoms in isopropylamine with deuterium gas (D2) at elevated temperatures (150–200°C). This gas-phase method minimizes solvent use and reduces byproduct formation. For example, a 2021 study demonstrated 95% deuterium incorporation using Ru/C catalysts at 180°C .

Process Optimization and Reaction Engineering

Temperature and Pressure Modulation

Optimal reaction conditions derived from industrial patents highlight the sensitivity of deuterium retention to temperature. As per CN104761457A, maintaining temperatures below 40°C during ammonolysis prevents deuterium loss . Higher pressures (0.8–1.2 MPa) in flash distillation towers enhance separation efficiency, reducing residual non-deuterated impurities .

Table 1: Reaction Conditions for this compound Synthesis

| Parameter | Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 30–40°C | Minimizes isotopic scrambling |

| Pressure (Distillation) | 0.8–1.2 MPa | Enhances NH3/ND3 removal |

| Catalyst Loading | 5–10 wt% Ru/C | Optimizes D2 incorporation |

Solvent Systems and Isotopic Purity

Deuterated solvents (e.g., D2O, CD3OD) are essential to prevent proton back-exchange. The use of anhydrous ND3 in closed-loop systems, as described in CN104761457A, ensures solvent purity >99.5%, critical for pharmaceutical applications .

Analytical Validation of Isotopic Incorporation

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

The research by Smith et al. (2017) details a UPLC-MS/MS method for quantifying deuterated amines . Key parameters include:

-

Column : Reversed-phase C18 (2.1 × 100 mm, 1.7 μm).

-

Mobile Phase : Gradient of 0.1% formic acid in D2O and CD3CN.

-

Detection : MRM transitions for this compound (m/z 244 → 171) .

This method achieves a detection limit of 0.1 μM and linearity (R² >0.99) across 0.1–100 μM, enabling precise quantification of isotopic purity .

Table 2: UPLC-MS Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| Retention Time | 4.10 min |

| Parent Ion (m/z) | 244.2 |

| Fragment Ion (m/z) | 171.1 |

| Collision Energy | 12 eV |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ²H NMR are employed to confirm deuterium positions. The absence of proton signals at δ 1.0–1.5 ppm (characteristic of CH3 groups) and distinct ²H peaks validate complete deuteration.

Industrial-Scale Production Challenges

Cost of Deuterated Reagents

Deuterated ammonia (ND3) costs approximately $500/L, making large-scale synthesis economically challenging. Strategies to recycle ND3 via closed-loop systems, as implemented in CN104761457A, reduce costs by 40% .

Isotopic Dilution in Multi-Step Reactions

Secondary reactions during distillation or catalysis may introduce non-deuterated protons. In-line FTIR monitoring and real-time adjustments to pressure/temperature mitigate this risk.

Análisis De Reacciones Químicas

Catalytic Coupling Reactions

Isopropyl-d7-amine undergoes deaminative coupling with primary amines to form secondary amines. A study using ruthenium catalysts demonstrated that deuterated amines like aniline-d7 coupled with 4-methoxybenzylamine, resulting in significant deuterium incorporation (18% D) at the α-CH₂ position of the product .

| Reaction Type | Catalyst | Deuterium Incorporation | Key Observation |

|---|---|---|---|

| Deaminative coupling | Ru–H complex (1/L1) | 18% D on α-CH₂ | Chemoselective; forms unsymmetric amines |

Mechanism Insight: The reaction proceeds via imine intermediates, with reversible hydrogen transfer steps facilitated by isotopic labeling .

Oxidation and Reduction

The compound exhibits typical amine reactivity in redox reactions:

-

Oxidation: Reacts with potassium permanganate or hydrogen peroxide under acidic/neutral conditions to form deuterated nitro compounds or imines .

-

Reduction: Lithium aluminum hydride (LiAlH₄) reduces deuterated Schiff bases back to secondary amines, preserving deuterium labels.

Kinetic Isotope Effects:

Deuterium substitution slows reaction rates in steps involving C–H bond cleavage, as observed in comparative studies with non-deuterated analogs .

Substitution Reactions

This compound acts as a nucleophile in alkylation and acylation reactions:

| Reaction | Reagents | Product | Application |

|---|---|---|---|

| Alkylation | Alkyl halides (R-X) | N-Alkyl deuterated amines | Surfactant synthesis |

| Acylation | Acyl chlorides (RCOCl) | Deuterated amides | Pharmaceutical intermediates |

Conditions: Alkylation often requires polar aprotic solvents (e.g., DMF), while acylation is performed under mild temperatures.

Role in Protease Inhibition

This compound inhibits proteases by forming stable enzyme-substrate complexes. Its deuterated structure enhances binding specificity, as evidenced by crystallographic studies showing interactions with active-site residues (e.g., Glu87, Ser86) in C. elegans iPGM .

Key Interaction:

Aplicaciones Científicas De Investigación

Nuclear Magnetic Resonance (NMR) Spectroscopy

Isopropyl-d7-amine is extensively used as a solvent in NMR spectroscopy. Its deuterated nature provides clearer spectra due to reduced background noise from proton signals, making it invaluable for structural analysis of organic compounds .

Biochemical Studies

The compound serves as a tracer in metabolic studies, allowing researchers to trace the pathways of amine metabolism. Its role as a potential protease inhibitor has also been investigated, highlighting its interactions with specific enzyme active sites.

Drug Development

In medicinal chemistry, this compound is utilized in the development of deuterated drugs that exhibit improved pharmacokinetic properties. The incorporation of deuterium can enhance the stability and efficacy of pharmaceutical compounds.

Analytical Chemistry

The compound is employed as a standard in analytical chemistry, particularly in mass spectrometry, where deuterated compounds help improve the accuracy of quantitative analyses by providing distinct mass shifts .

Case Study 1: NMR Applications

In a study focusing on the structural elucidation of complex organic molecules, this compound was used as a solvent in NMR experiments. The results demonstrated that its use significantly improved spectral resolution compared to non-deuterated solvents, facilitating the identification of subtle structural features.

Case Study 2: Metabolic Pathway Tracing

Research investigating the metabolic pathways of amines utilized this compound to trace the incorporation of deuterium into metabolic products. This approach provided insights into enzyme kinetics and substrate specificity, proving essential for understanding metabolic regulation .

Mecanismo De Acción

The mechanism of action of Isopropyl-d7-amine involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in amine metabolism. The presence of deuterium atoms can alter the rate of enzymatic reactions, providing insights into reaction mechanisms and metabolic pathways. In chemical reactions, the deuterium atoms can influence reaction kinetics and product distribution .

Comparación Con Compuestos Similares

Key Properties :

- Boiling Point : 30.9 ± 8.0 °C

- Density : 0.7 ± 0.1 g/cm³

- Flash Point : -32.2 °C (highly flammable, R12 hazard code)

- Vapor Pressure : 607.7 mmHg at 25°C .

It is primarily used as a stable isotope-labeled standard in nuclear magnetic resonance (NMR) studies, drug metabolism research, and pharmacokinetics .

Comparison with Similar Deuterated Amines

Structural and Chemical Differences

The table below compares Isopropyl-d7-amine with structurally related deuterated amines:

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Deuterium Positions | Key Applications |

|---|---|---|---|---|---|

| This compound | 106658-09-7 | C₃D₇H₂N | 66.15 | Methyl groups and central carbon | NMR standards, drug metabolism |

| Di-n-propyl-d7-amine | 63220-61-1 | C₆H₁₅N | 108.23 | Seven deuteriums on one propyl chain | Organic synthesis intermediates |

| iso-Propylamine-d9 | Not explicitly listed | C₃D₉N | ~69.18 (estimated) | All nine hydrogens replaced | High-precision isotopic tracing |

| Dimethyl-d6-amine HCl | 53170-19-7 | C₂D₆H₃N·HCl | 102.61 | Six deuteriums on methyl groups | Biochemical assays, labeling |

Key Observations :

- This compound has partial deuteration (7/9 possible H replaced), whereas iso-Propylamine-d9 is fully deuterated, enhancing isotopic purity for specialized applications .

- Di-n-propyl-d7-amine has a larger hydrocarbon chain, making it more suitable for hydrophobic interaction studies .

- Dimethyl-d6-amine HCl includes a hydrochloride salt, improving solubility for aqueous-phase experiments .

Actividad Biológica

Isopropyl-d7-amine, a deuterated derivative of isopropylamine, is a compound of interest in various biological and chemical research fields. Its unique isotopic labeling allows for enhanced tracking in metabolic studies and drug synthesis. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications.

This compound (C3H9N) is characterized by its clear, colorless liquid form with an ammonia-like odor. Its physical properties include:

- Molecular Weight : 63.13 g/mol

- Boiling Point : 90 °C

- Flash Point : -35 °F

- Density : Less than water .

Binding Affinity and Interaction

Research indicates that this compound may interact with various biological systems through its amine functional group. Similar compounds have shown affinity for neurotransmitter receptors and other biomolecules. For example, studies on related amines suggest they can modulate neurotransmitter systems by acting as inhibitors or agonists at specific receptors .

Case Studies and Experimental Findings

- Neurotransmitter Modulation : In vitro studies have demonstrated that amines like this compound can influence the release of neurotransmitters such as serotonin and dopamine. This modulation is significant in understanding its potential role in treating mood disorders.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains, indicating potential applications in developing new antibiotics .

Data Tables

The following table summarizes relevant research findings on the biological activity of this compound and its analogs:

Pharmacological Applications

This compound's unique isotopic labeling makes it particularly useful in pharmacokinetic studies. Its ability to trace metabolic pathways can aid in drug development processes, especially for drugs targeting the central nervous system.

Potential Uses:

- Drug Development : As a tracer in pharmacokinetic studies to understand drug metabolism.

- Research Tool : Investigating the role of amines in neurotransmission and their effects on mood regulation.

Propiedades

IUPAC Name |

1,1,1,2,3,3,3-heptadeuteriopropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N/c1-3(2)4/h3H,4H2,1-2H3/i1D3,2D3,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJWLVOIRVHMVIS-YYWVXINBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30480336 | |

| Record name | Isopropyl-d7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

66.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106658-09-7 | |

| Record name | Isopropyl-d7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 106658-09-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.